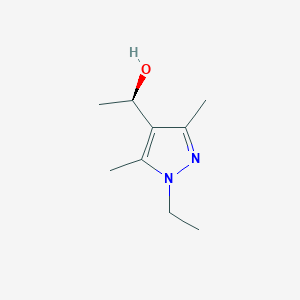![molecular formula C13H19BO2 B13589370 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[221]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic structure with a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with a boron-containing reagent. One common method is the hydroboration of bicyclo[2.2.1]hepta-2,5-diene followed by oxidation to form the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A related compound with a similar bicyclic structure but lacking the dioxaborolane moiety.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different functional groups.
5-Vinyl-2-norbornene: A compound with a vinyl group attached to the bicyclic structure.
Uniqueness
2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic structure and a boron-containing dioxaborolane moiety. This combination imparts unique reactivity and makes it valuable in various applications, particularly in organic synthesis and materials science .
Properties
Molecular Formula |
C13H19BO2 |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hepta-2,5-dienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h5-6,8-10H,7H2,1-4H3 |
InChI Key |
HMEDULVHIZNNJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


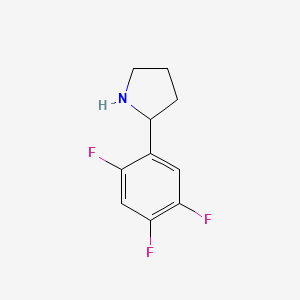
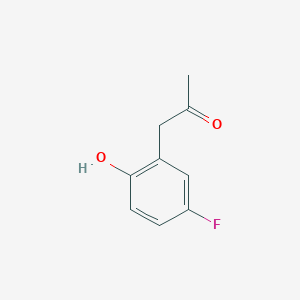
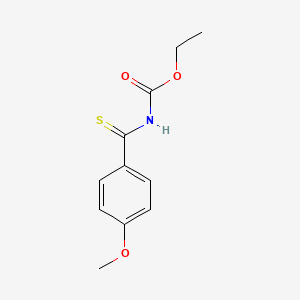
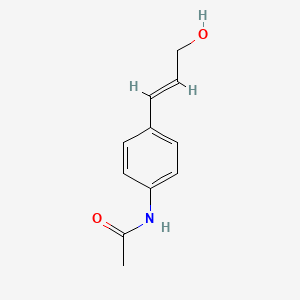
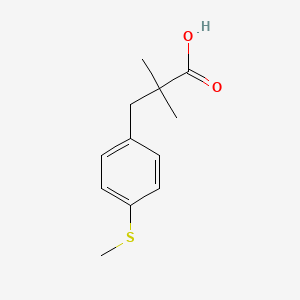
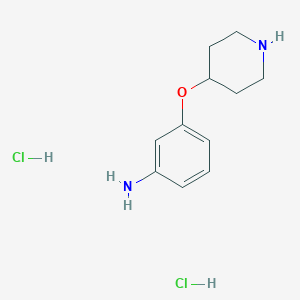
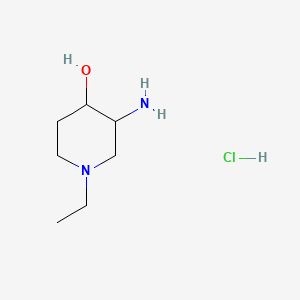
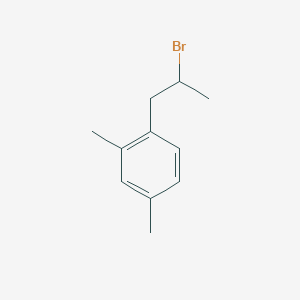
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
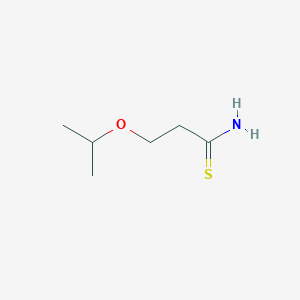
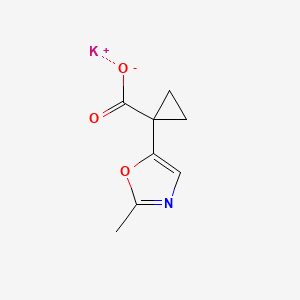
amino}propane-2-sulfinate](/img/structure/B13589375.png)

